molecular formula C9H9ClO3S B6201768 3-cyclopropoxybenzene-1-sulfonyl chloride CAS No. 1394919-17-5

3-cyclopropoxybenzene-1-sulfonyl chloride

Cat. No.: B6201768
CAS No.: 1394919-17-5
M. Wt: 232.7
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Description

3-Cyclopropoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C(_9)H(_9)ClO(_3)S. It is characterized by a benzene ring substituted with a cyclopropoxy group and a sulfonyl chloride group. This compound is of interest in various chemical syntheses due to its reactive sulfonyl chloride group, which can participate in a variety of chemical reactions.

Properties

CAS No.

1394919-17-5

Molecular Formula

C9H9ClO3S

Molecular Weight

232.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 3-cyclopropoxybenzene. A common method includes the reaction of 3-cyclopropoxybenzene with chlorosulfonic acid (ClSO(_3)H) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the sulfonyl chloride formation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-cyclopropoxybenzene-1-sulfonic acid and hydrochloric acid.

    Reduction: Although less common, the sulfonyl chloride group can be reduced to a sulfinyl or sulfenyl group under specific conditions using reducing agents such as lithium aluminum hydride (LiAlH(_4)).

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

    Catalysts: Pyridine, triethylamine (TEA)

    Conditions: Typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere.

Major Products:

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

3-Cyclopropoxybenzene-1-sulfonyl chloride is utilized in various fields of scientific research due to its versatile reactivity:

    Chemistry: It serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation, which can alter their activity or stability.

    Medicine: It is involved in the synthesis of sulfonamide-based drugs, which are known for their antibacterial and anti-inflammatory properties.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-cyclopropoxybenzene-1-sulfonyl chloride exerts its effects is primarily through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate linkages. These modifications can significantly alter the chemical and biological properties of the target molecules, influencing their reactivity, solubility, and biological activity.

Comparison with Similar Compounds

3-Cyclopropoxybenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Benzene-1-sulfonyl chloride: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive.

    4-Methylbenzene-1-sulfonyl chloride (Tosyl chloride): Contains a methyl group, which can influence its reactivity and solubility.

    4-Nitrobenzene-1-sulfonyl chloride: The nitro group can significantly affect the electronic properties, making it more reactive towards nucleophiles.

The uniqueness of this compound lies in the presence of the cyclopropoxy group, which can impart distinct steric and electronic effects, influencing its reactivity and the properties of the products formed.

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